REACTION_CXSMILES
|
C(N)(=O)C.Br[CH:6]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:7]([O:9][CH2:10][CH3:11])=[O:8].[F-:18].[K+].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.BrBr>S([O-])([O-])(=O)=S.[Na+].[Na+]>[F:18][CH:6]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3,4.5,7.8.9|
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)CCCCCC
|
Name
|
|
Quantity
|
49.3 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
3.25 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
ice
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19.3 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
sodium thiosulfate
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with mechanical stirring under nitrogen until homogeneous
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(reaction temperature)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 5 h at 140° C.
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
with rapid stirring
|
Type
|
TEMPERATURE
|
Details
|
to cool to 90° C.
|
Type
|
WASH
|
Details
|
The reaction vessel was rinsed with water and dichloromethane which
|
Type
|
ADDITION
|
Details
|
were added to the ice mixture
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic solutions were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 5° C. under nitrogen
|
Type
|
WASH
|
Details
|
The organic phase was washed with sat. sodium bicarbonate solution (twice) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OCC)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.9 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(N)(=O)C.Br[CH:6]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:7]([O:9][CH2:10][CH3:11])=[O:8].[F-:18].[K+].[F-].C([N+](CCCC)(CCCC)CCCC)CCC.BrBr>S([O-])([O-])(=O)=S.[Na+].[Na+]>[F:18][CH:6]([CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3,4.5,7.8.9|
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)CCCCCC
|
Name
|
|
Quantity
|
49.3 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
3.25 mL
|
Type
|
reactant
|
Smiles
|
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
ice
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
19.3 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
sodium thiosulfate
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with mechanical stirring under nitrogen until homogeneous
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(reaction temperature)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 5 h at 140° C.
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
with rapid stirring
|
Type
|
TEMPERATURE
|
Details
|
to cool to 90° C.
|
Type
|
WASH
|
Details
|
The reaction vessel was rinsed with water and dichloromethane which
|
Type
|
ADDITION
|
Details
|
were added to the ice mixture
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic solutions were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled to 5° C. under nitrogen
|
Type
|
WASH
|
Details
|
The organic phase was washed with sat. sodium bicarbonate solution (twice) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)OCC)CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.9 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 38.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |